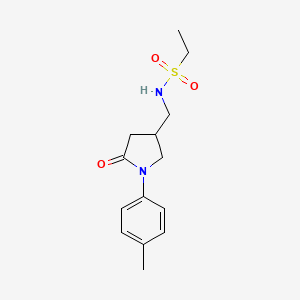
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide, also known as Furan-2-yl-pyrazine-2-carboxamide (FPyC), is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. FPyC is a novel compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
FPyC exerts its therapeutic effects by modulating various cellular pathways. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression. FPyC has also been found to inhibit the activity of viral proteases, which are essential for the replication of viruses. Furthermore, FPyC has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication.
Biochemical and Physiological Effects
FPyC has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. FPyC has also been found to inhibit the expression of viral proteins and reduce viral load in infected cells. Furthermore, FPyC has been shown to inhibit bacterial growth by inhibiting DNA replication.
实验室实验的优点和局限性
FPyC has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has been found to be stable under various conditions and can be stored for long periods. However, FPyC has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. Furthermore, FPyC has been found to have some cytotoxic effects on normal cells, which can limit its use in some experiments.
未来方向
FPyC has several potential future directions for research. It could be further studied for its anticancer, antiviral, and antibacterial properties. The mechanism of action of FPyC could be further elucidated to understand how it modulates various cellular pathways. Furthermore, the pharmacokinetics and pharmacodynamics of FPyC could be studied to determine its efficacy and safety in vivo. Additionally, FPyC could be used as a lead compound for the development of new drugs with improved therapeutic properties.
合成方法
FPyC can be synthesized using different methods, including the reaction of 2-bromo-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with triethylorthoformate and phosphorus oxychloride. Another method involves the reaction of 2-chloro-3-(trifluoromethoxy)benzoic acid with 3-aminofuran-2-carboxylic acid, followed by cyclization with sodium hydride and 1,2-dichloroethane.
科学研究应用
FPyC has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anticancer, antiviral, and antibacterial properties. FPyC has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus. Furthermore, FPyC has been found to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O3/c18-17(19,20)26-13-3-1-2-11(8-13)16(24)23-9-14-15(22-6-5-21-14)12-4-7-25-10-12/h1-8,10H,9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHULHUJCPLSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(trifluoromethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(1-phenylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2996577.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)



![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)
